N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a benzamide moiety at position 3. The benzamide is further modified with a 2-(trifluoromethyl) group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c1-27-12-6-8-13(9-7-12)28-11-16-24-17(29-25-16)10-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHQIWFVWFBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound characterized by its complex structure, which includes an oxadiazole ring and a trifluoromethyl group. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₃N₅O₄, with a molecular weight of approximately 343.34 g/mol. The structure features multiple functional groups that contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₄ |
| Molecular Weight | 343.34 g/mol |
| Functional Groups | Oxadiazole, Trifluoromethyl |
| Solubility | Moderate (dependent on solvent) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the oxadiazole moiety may facilitate binding to enzymes or receptors involved in disease processes. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells).
- IC50 Values : The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 3.1 µM against MCF-7) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Tested Pathogens : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 8 µM against E. faecalis .
Case Studies
- In Vivo Efficacy Against Malaria :
- Comparative Studies :
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide have shown promising results against various cancer cell lines. Experimental data suggest that these compounds can inhibit cell growth effectively, with percent growth inhibitions (PGIs) exceeding 75% in several assays against cancer cell lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Activity
The compound's structural features position it as a candidate for antimicrobial applications. Similar oxadiazole derivatives have been tested for antibacterial and antifungal properties, showing efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa. The presence of the methoxyphenoxy group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness .
Case Studies and Research Findings
Research highlights several case studies that demonstrate the compound's potential:
- Anticancer Studies : A recent investigation into similar oxadiazole derivatives revealed their ability to inhibit cancer cell proliferation significantly. For example, compounds were tested against multiple cell lines with promising results indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Studies on related compounds have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9)
This compound replaces the 1,2,4-oxadiazole ring with a 1,2,4-thiadiazole ring and introduces a 3-oxo group. Key differences include:
- Hydrogen Bonding: The 3-oxo group in the thiadiazole derivative enables hydrogen-bond donor capacity, unlike the non-oxidized oxadiazole in the target compound.
- Stability : Thiadiazoles are generally less stable than oxadiazoles under acidic conditions, which may affect bioavailability .
| Property | Target Compound | 4-Methoxy-N-(3-oxo-thiadiazole) |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Thiadiazole |
| Substituent at Position 3 | 4-Methoxyphenoxymethyl | None (3-oxo group) |
| Hydrogen-Bonding Capacity | Limited | High (via 3-oxo) |
| Metabolic Stability | High (CF₃ group) | Moderate |
Comparison with N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethoxy)benzamide (CAS 1448027-07-3)
This analog shares the 1,2,4-oxadiazole and benzamide motifs but differs in substitution:
- Benzamide Modification : The 4-(trifluoromethoxy) group replaces the 2-(trifluoromethyl) group, reducing steric bulk but increasing electron-withdrawing effects.
- Bioactivity : The trifluoromethoxy group may enhance solubility but reduce membrane permeability compared to the trifluoromethyl group .
| Property | Target Compound | 4-(Trifluoromethoxy) Analog |
|---|---|---|
| Benzamide Substituent | 2-(Trifluoromethyl) | 4-(Trifluoromethoxy) |
| Oxadiazole Substituent | 4-Methoxyphenoxymethyl | 3-Methyl |
| Aromatic Interactions | High (phenoxy) | Low |
| Lipophilicity (LogP) | Higher | Lower |
Comparison with Flutolanil (N-(3-Isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
Flutolanil, a commercial fungicide, shares the 2-(trifluoromethyl)benzamide moiety but lacks the oxadiazole ring:
- Bioactivity : Flutolanil targets succinate dehydrogenase, while the oxadiazole-containing target compound may engage different biological targets (e.g., enzymes with oxadiazole-binding pockets).
- Metabolic Stability : The oxadiazole in the target compound could slow hepatic metabolism compared to Flutolanil’s isopropoxy group .
Comparison with 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
These triazole derivatives () differ in heterocycle core and substituents:
- Heterocycle : 1,2,4-Triazole vs. 1,2,4-oxadiazole. Triazoles exhibit stronger hydrogen-bond acceptor capacity due to additional nitrogen atoms.
- Substituents: The sulfonyl and difluorophenyl groups in triazoles enhance electrostatic interactions but may reduce solubility compared to the target compound’s methoxyphenoxy group.
- Synthetic Routes : Triazoles are often synthesized via cyclization of thiosemicarbazides, while oxadiazoles require nitrile oxide intermediates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
